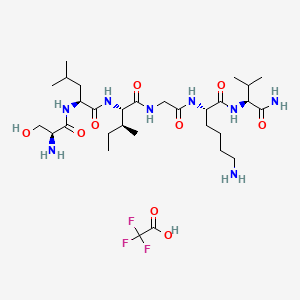

PAR2 (1-6) amide (human) (trifluoroacetate salt)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

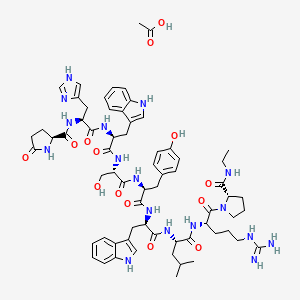

La amida de PAR2 (1-6) (humana) (sal de trifluoroacetato) es un agonista peptídico sintético del receptor activado por proteinasas 2 (PAR2). Este compuesto corresponde a los residuos 1-6 de la secuencia del ligando unido al extremo amino terminal del PAR2 humano y se utiliza en varios ensayos celulares para estudiar las funciones y los mecanismos del PAR2 .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La amida de PAR2 (1-6) (humana) (sal de trifluoroacetato) se sintetiza mediante síntesis de péptidos en fase sólida (SPPS). El proceso implica la adición secuencial de aminoácidos protegidos a una cadena peptídica en crecimiento anclada a una resina sólida. El péptido se escinde de la resina y se purifica .

Métodos de Producción Industrial

Si bien no se detallan los métodos de producción industrial específicos para la amida de PAR2 (1-6) (humana) (sal de trifluoroacetato), el enfoque general implica SPPS a gran escala, seguido de la purificación utilizando cromatografía líquida de alta resolución (HPLC) para lograr altos niveles de pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones

La amida de PAR2 (1-6) (humana) (sal de trifluoroacetato) experimenta principalmente reacciones de formación y escisión de enlaces peptídicos. Es estable en condiciones fisiológicas y no se somete fácilmente a reacciones de oxidación, reducción o sustitución .

Reactivos y Condiciones Comunes

La síntesis de la amida de PAR2 (1-6) implica reactivos como aminoácidos protegidos, agentes de acoplamiento (por ejemplo, HBTU, DIC) y agentes desprotectores (por ejemplo, TFA). Las reacciones se llevan a cabo típicamente en disolventes anhidros como DMF o DCM .

Productos Principales Formados

El producto principal formado es la secuencia peptídica deseada, la amida de PAR2 (1-6) (humana) (sal de trifluoroacetato), con alta pureza y rendimiento .

Aplicaciones Científicas De Investigación

La amida de PAR2 (1-6) (humana) (sal de trifluoroacetato) tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar técnicas de síntesis y purificación de péptidos.

Medicina: Explora posibles aplicaciones terapéuticas en afecciones como el asma, la artritis y el cáncer.

Industria: Se utiliza en el desarrollo de ensayos de diagnóstico y plataformas de detección de fármacos.

Mecanismo De Acción

La amida de PAR2 (1-6) (humana) (sal de trifluoroacetato) ejerce sus efectos al unirse y activar el receptor activado por proteinasas 2 (PAR2). Esta activación desencadena vías de señalización intracelular, lo que lleva a diversas respuestas celulares como la movilización de calcio, la producción de superóxido y la degranulación . Los objetivos moleculares incluyen las células NCTC 2544 que expresan PAR2 humano .

Comparación Con Compuestos Similares

Compuestos Similares

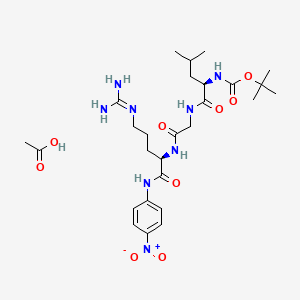

Sal de trifluoroacetato de amida de PAR2 (1-6) (ratón, rata): Agonista peptídico similar utilizado en modelos de roedores.

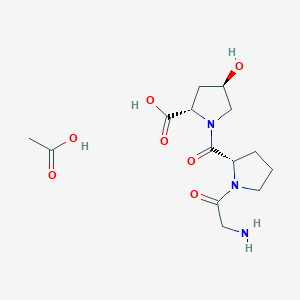

SLIGRL-NH2: Otro agonista de PAR2 con una secuencia peptídica ligeramente diferente.

Singularidad

La amida de PAR2 (1-6) (humana) (sal de trifluoroacetato) es única debido a su secuencia específica correspondiente al PAR2 humano, lo que la hace muy relevante para estudios que involucran modelos celulares humanos .

Propiedades

IUPAC Name |

(2S)-6-amino-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]hexanamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H54N8O7.C2HF3O2/c1-7-17(6)23(36-27(42)20(12-15(2)3)34-25(40)18(30)14-37)28(43)32-13-21(38)33-19(10-8-9-11-29)26(41)35-22(16(4)5)24(31)39;3-2(4,5)1(6)7/h15-20,22-23,37H,7-14,29-30H2,1-6H3,(H2,31,39)(H,32,43)(H,33,38)(H,34,40)(H,35,41)(H,36,42);(H,6,7)/t17-,18-,19-,20-,22-,23-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTZARICKSBEFA-HZIHITNPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H55F3N8O9 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

728.8 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[(3aS,4R,6S,7R,7aR)-7-hydroxy-4-(hydroxymethyl)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-9-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-3H-benzo[f][2]benzofuran-1-one](/img/structure/B8209934.png)

![(1S,2R,18R,19R,22S,25R,28R)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-19-[[(2R)-2-aminopentanoyl]amino]-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride](/img/structure/B8209946.png)

![(6S)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one;sulfuric acid](/img/structure/B8209972.png)

![(2S)-3-(4-cyano-2,3,5,6-tetradeuteriophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B8209982.png)

![N'-[[5-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B8209998.png)